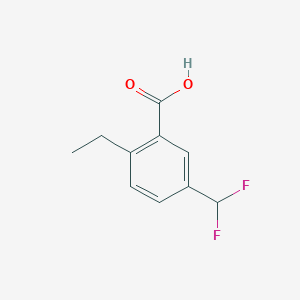
5-(Difluoromethyl)-2-ethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)-2-ethylbenzoic acid is an organic compound that features a difluoromethyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor, such as 2-ethylbenzoic acid, using difluoromethylating agents like ClCF₂H or difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts, such as nickel or palladium, to facilitate the formation of the C–CF₂H bond .
Industrial Production Methods
In an industrial setting, the production of 5-(Difluoromethyl)-2-ethylbenzoic acid may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often employing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethyl)-2-ethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethyl)-2-ethylbenzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(Difluoromethyl)-2-ethylbenzoic acid involves its interaction with molecular targets through the difluoromethyl group. This group can act as a lipophilic hydrogen bond donor, influencing the compound’s binding affinity to receptors and enzymes . The difluoromethyl group can also modulate the acidity and conformational properties of the compound, affecting its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difluoromethyl phenyl sulfide: Similar in structure but contains a sulfur atom instead of a carboxylic acid group.
Difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines: These compounds have a difluoromethyl group attached to a different heterocyclic core.
Uniqueness
5-(Difluoromethyl)-2-ethylbenzoic acid is unique due to its specific combination of the difluoromethyl group and the benzoic acid core. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
IUPAC Name |
5-(difluoromethyl)-2-ethylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5,9H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIDJBUXEZZJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














